4-Nitrochalcone
Overview
Description
4-Nitrochalcone is a phenolic compound with the molecular formula C15H11NO3 . It is a yellow to brown crystalline powder .
Synthesis Analysis
4-Nitrochalcone can be synthesized using the Claisen-Schmidt reaction . This involves grinding acetophenone with one equivalent of sodium hydroxide and a benzaldehyde derivative for ten minutes using a mortar and pestle .Molecular Structure Analysis
The molecular structure of 4-Nitrochalcone consists of two aromatic rings joined by a 3-carbon α-, β -unsaturated carbonyl chain . It contains a total of 31 bonds, including 20 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis
4-Nitrochalcone has been used in the synthesis of 2,3-dibromo-4-nitrochalcone . It also exhibits mutagenic activity on two strains of Salmonella typhimurium (TA98 and TA100) with and without rat liver microsomal and cytosolic enzymes .Physical And Chemical Properties Analysis
4-Nitrochalcone has a density of 1.3±0.1 g/cm3, a boiling point of 399.2±34.0 °C at 760 mmHg, and a flash point of 186.5±18.5 °C . It has a molar refractivity of 73.7±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 201.7±3.0 cm3 .Scientific Research Applications
Synthesis and Catalysis : 4-Nitrochalcone can be efficiently synthesized through the aldol condensation of benzaldehyde with 4-nitroacetophenone, using iodine as a catalyst. This process has been optimized for higher yield and purity under specific conditions (Wang, 2011).
Nonlinear Optical Material : It serves as a potential nonlinear optical material, particularly in second harmonic generation (SHG). A derivative, 4-OCH3-4′-nitrochalcone, exhibits significant SHG efficiency and thermal stability, making it suitable for optical applications (Patil et al., 2006).
Nonlinear Optical Properties : Investigations into the nonlinear optical properties of derivatives like 2,4,5-Trimethoxy-4-nitrochalcone reveal two-photon absorption and nonlinear refraction. These properties are crucial in the development of optical devices (Gu et al., 2009).
Photocatalytic Activity : 4-Nitrochalcone derivatives are explored for their photocatalytic activity, particularly in environmental applications like the degradation of pollutants such as 4-Nitrophenol and Methylene blue dye (Chakraborty et al., 2021).
Cytotoxic Activities : Certain 4-nitrochalcone derivatives have shown cytotoxic activities against tumor cells, making them potential candidates for cancer treatment (Qiu et al., 2012).
Drug Delivery : 4-Nitrochalcone encapsulated in nanocapsules has been investigated for its cytotoxic effects on tumor cells, suggesting its potential in targeted drug delivery systems (Carpio Arévalo et al., 2019).
Antimicrobial Properties : Nitrochalcone derivatives exhibit antimicrobial activity, with potential applications in combating hospital-acquired infections. They also demonstrate anti-adhesion and anti-biofilm activity against pathogens (Emeri et al., 2019).
Organic Synthesis : It plays a role in organic synthesis processes, such as in the partial reduction of nitrochalcones to quinoline N-oxides, showcasing its utility in organic chemistry (Basu et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZGGAFMGIOIQS-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049211 | |
Record name | 4-Nitrochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrochalcone | |
CAS RN |
2960-55-6, 1222-98-6 | |
Record name | trans-4-Nitrochalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2960-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrochalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chalcone, 4-nitro-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002960556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propen-1-one, 3-(4-nitrophenyl)-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Nitrochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrochalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITROCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT67D88ODY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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